2-(1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the indazole family, characterized by its unique bicyclic structure and amine functionality. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications. The molecular formula for 2-(1H-indazol-3-yl)ethanamine is , and it possesses a molecular weight of approximately 161.2 g/mol.
This compound can be synthesized through several methods, primarily involving the formation of the indazole ring followed by the introduction of the ethanamine group. It is available from various chemical suppliers and has been documented in scientific literature for its biological properties.
2-(1H-indazol-3-yl)ethanamine is classified as an organic compound, specifically a heterocyclic amine. It is recognized for its potential as a pharmaceutical intermediate and a biochemical probe in research settings.
The synthesis of 2-(1H-indazol-3-yl)ethanamine typically involves:
Industrial methods often optimize these synthetic routes for large-scale production, utilizing continuous flow reactors and automated synthesis equipment to enhance yield and purity while minimizing byproducts .
The molecular structure of 2-(1H-indazol-3-yl)ethanamine features a bicyclic indazole moiety attached to an ethanamine group. The structural representation can be described using various notations:
Property | Value |
---|---|
CAS Number | 6814-68-2 |
Molecular Formula | C9H11N3 |
Molecular Weight | 161.2 g/mol |
Density | 1.225 g/cm³ |
Boiling Point | 356.14 °C |
Flash Point | 196.42 °C |
2-(1H-indazol-3-yl)ethanamine undergoes several chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 2-(1H-indazol-3-yl)ethanamine primarily involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes and receptors, which can lead to significant biological effects such as:
The physical properties of 2-(1H-indazol-3-yl)ethanamine are crucial for its handling and application:
The chemical properties include reactivity patterns that define its behavior in various chemical environments:
2-(1H-indazol-3-yl)ethanamine has several scientific uses:
This compound continues to be an area of interest for researchers exploring its diverse applications across chemistry and biology.
The 1H-indazole nucleus represents a privileged scaffold in drug discovery due to its versatile pharmacological profile and capacity for targeted structural modifications. This bicyclic aromatic system, comprising a fused benzene and pyrazole ring, exhibits distinctive hydrogen-bonding capabilities and planar geometry, enabling high-affinity interactions with diverse biological targets. The electron-rich nitrogen atoms (N1 and N2) facilitate hydrogen bonding with enzymatic active sites, while the aromatic system engages in π-π stacking with protein residues, enhancing binding specificity [1] [3].
Indazole derivatives demonstrate remarkable therapeutic polypharmacy, spanning anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS)-modulatory activities. This broad applicability stems from the scaffold’s ability to occupy varied binding pockets through strategic functionalization at C3, C5, and N1 positions. For example, C3-substituted indazoles often enhance kinase inhibition, while N1 alkylation can optimize blood-brain barrier permeability [3] [8].
Table 1: FDA-Approved Therapeutics Featuring the 1H-Indazole Core
Drug Name | Therapeutic Category | Biological Target | Key Indication |
---|---|---|---|
Benzydamine | Anti-inflammatory | Phospholipase A2 inhibition | Musculoskeletal pain |
Axitinib | Antineoplastic | VEGFR tyrosine kinases | Renal cell carcinoma |
Niraparib | Antineoplastic | PARP inhibitor | Ovarian/breast cancer |
Pazopanib | Antineoplastic | Multi-targeted tyrosine kinases | Soft tissue sarcoma |
The scaffold’s synthetic tractability further underpins its medicinal utility. Modern transition-metal-catalyzed methods—including palladium-mediated C–H activation and copper-catalyzed N–N bond formations—enable efficient derivatization for structure-activity relationship (SAR) exploration. These advances have accelerated the development of indazole-containing kinase inhibitors (e.g., VEGFR and JAK inhibitors) and G-protein-coupled receptor (GPCR) modulators [3] [5].
Molecular Interactions of 1H-Indazole Derivatives:
2-(1H-Indazol-3-yl)ethanamine (molecular formula: C₉H₁₁N₃; molecular weight: 161.20 g/mol) features a bioisosteric relationship with tryptamine, wherein the indole moiety is replaced by 1H-indazole. This substitution introduces significant electronic and steric perturbations that profoundly influence its pharmacological behavior. The indazole ring exhibits reduced electron density at the C3 position compared to indole’s C3, diminishing interactions with serotonin receptors but enhancing selectivity for specific 5-HT₂ subtypes [2] [7].
Physicochemical Properties:
Table 2: Comparative Molecular Analysis of 2-(1H-Indazol-3-yl)ethanamine vs. Tryptamine
Parameter | 2-(1H-Indazol-3-yl)ethanamine | Tryptamine | Pharmacological Impact |
---|---|---|---|
Core Heterocycle | 1H-Indazole (basic pKa ~8.5) | Indole (non-basic) | Enhanced water solubility at acidic pH |
C3 Electronic Density | Low (π-deficient) | High (π-excessive) | Reduced 5-HT₁A affinity; increased 5-HT₂C bias |
N-H Bond Orientation | Two H-bond acceptors (N1, N2) | One H-bond donor (N–H) | Diverse protein recognition motifs |
The ethylamine side chain adopts a gauche conformation that mimics bioactive conformations of endogenous monoamine neurotransmitters. This structural mimicry enables activity at aminergic GPCRs, though with distinct receptor subtype selectivity profiles compared to tryptamines. For instance, gem-deuteration of the β-methylene group minimally affects 5-HT₂A binding (retains ~90% activity), indicating tolerance for steric perturbations at this position [2] [6].
Quantum mechanical analyses reveal an asymmetric electrostatic potential surface around the indazole nucleus, with the highest electron density localized at N2. This polarization facilitates targeted interactions with serine residues in enzymatic pockets (e.g., monoamine oxidases) and aspartate residues in GPCR binding sites. Crystallographic studies of analogous compounds confirm orthogonal binding modes relative to indole-based scaffolds [8] [9].
The therapeutic exploration of indazoles originated with the isolation of natural indazole alkaloids from Nigella sativa seeds. Nigellicine (1985) and nigellidine (1995) represented the first bioactive indazoles, exhibiting antihypertensive and anti-inflammatory properties that stimulated synthetic interest in this heterocycle. These natural products established the indazole nucleus as a viable pharmacophore for cardiovascular and metabolic disorders [5] [8].
Table 3: Milestones in Indazole Derivative Development
Era | Key Development | Therapeutic Application | Scientific Impact |
---|---|---|---|
Pre-1980s | Isolation of nigellicine/nigeglanine | Traditional medicine | Proof of natural occurrence |
1990s | Synthesis of benzydamine & bendazac | NSAIDs; anti-cataract agents | First synthetic indazole drugs |
2000–2010 | Pazopanib/niraparib discovery | Tyrosine kinase/PARP inhibition | Established as oncology scaffold |
2010–Present | β3-Adrenergic agonists (e.g., compound 15) | Overactive bladder therapy | Demonstrated receptor subtype selectivity |
The 1990s witnessed the clinical translation of simple indazole derivatives, exemplified by benzydamine—an NSAID leveraging the scaffold’s cyclooxygenase-2 (COX-2) inhibitory activity. This era also saw the emergence of bendazac for cataract prevention, highlighting the heterocycle’s versatility beyond anti-inflammatory applications [8].
Modern drug discovery has exploited advanced synthetic methodologies to address historical challenges in indazole functionalization. Key innovations include:
These synthetic advances facilitated the development of targeted molecular therapeutics such as the β3-adrenergic receptor agonist compound 15 (EC₅₀ = 18 nM). This indazole derivative exemplifies contemporary design principles: incorporation of sulfonamide groups to enhance metabolic stability while maintaining >556-fold selectivity over β₁/β₂-adrenergic and α₁ₐ-AR subtypes. Such optimization overcame limitations of early indazole derivatives that exhibited off-target cardiovascular effects [6].
Structural Evolution of Key Indazole Derivatives:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1